(+-)-Acetamide, N-(4-(((4-((5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-methyl-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)amino)sulfonyl)phenyl)-

Description

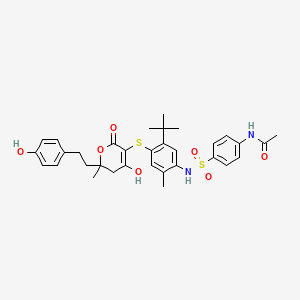

The compound "(±)-Acetamide, N-(4-(((4-((5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-methyl-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)amino)sulfonyl)phenyl)-" is a structurally complex acetamide derivative. Its core features include:

- A 5,6-dihydro-2H-pyran ring substituted with hydroxyl, methyl, and a 2-(4-hydroxyphenyl)ethyl group at position 4.

- A thioether linkage connecting the pyran ring to a substituted phenyl group bearing a tert-butyl (1,1-dimethylethyl) and methyl substituent.

- A sulfonamide bridge linking the phenyl group to the acetamide moiety.

The tert-butyl group and multiple aromatic rings may enhance hydrophobic interactions with biological targets, while the hydroxyl and sulfonamide groups could facilitate hydrogen bonding .

Properties

CAS No. |

263842-64-4 |

|---|---|

Molecular Formula |

C33H38N2O7S2 |

Molecular Weight |

638.8 g/mol |

IUPAC Name |

N-[4-[[5-tert-butyl-4-[[4-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-6-oxo-3H-pyran-5-yl]sulfanyl]-2-methylphenyl]sulfamoyl]phenyl]acetamide |

InChI |

InChI=1S/C33H38N2O7S2/c1-20-17-29(43-30-28(38)19-33(6,42-31(30)39)16-15-22-7-11-24(37)12-8-22)26(32(3,4)5)18-27(20)35-44(40,41)25-13-9-23(10-14-25)34-21(2)36/h7-14,17-18,35,37-38H,15-16,19H2,1-6H3,(H,34,36) |

InChI Key |

BBHSHMYWLLAEAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C(C)(C)C)SC3=C(CC(OC3=O)(C)CCC4=CC=C(C=C4)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-Acetamide, N-(4-(((4-((5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-methyl-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)amino)sulfonyl)phenyl)- involves multiple steps, starting from readily available starting materials. The key steps include:

- Formation of the pyran ring through a cyclization reaction.

- Introduction of the thioether group via a nucleophilic substitution reaction.

- Attachment of the sulfonyl group using sulfonyl chloride in the presence of a base.

- Coupling of the phenyl groups through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions.

Chemical Reactions Analysis

Types of Reactions

(±)-Acetamide, N-(4-(((4-((5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-methyl-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)amino)sulfonyl)phenyl)- can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The thioether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.

Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its functional groups can interact with specific biological pathways.

Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of (±)-Acetamide, N-(4-(((4-((5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-methyl-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)amino)sulfonyl)phenyl)- involves its interaction with molecular targets through its functional groups. For example:

Hydroxyl Groups: These can form hydrogen bonds with biological molecules, affecting their function.

Sulfonyl Group: This can interact with enzymes or receptors, potentially inhibiting their activity.

Thioether Group: This can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Antimicrobial Activity

- The target compound shares a thioether linkage with Ravindra et al.’s derivatives (e.g., compound 47), which demonstrated potent activity against gram-positive bacteria (MIC: 2–4 µg/mL) . The thio group may enhance membrane penetration or disrupt microbial redox systems.

- Unlike simpler acetamides (e.g., 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide), the target compound’s bulky tert-butyl group and sulfonamide bridge may improve target affinity by increasing hydrophobicity and structural rigidity .

Enzyme Inhibition Potential

- Engeli et al. identified that acetamide derivatives with two aromatic rings (e.g., compound 13) showed enhanced inhibition of 17β-HSD2, a steroid-metabolizing enzyme . The target compound’s 4-hydroxyphenyl and pyran-linked phenyl groups may similarly engage in aromatic stacking interactions with enzyme active sites.

- The tert-butyl group in the target compound could mimic the hydrophobic N-butyl chain in compound 15, which improved 17β-HSD2 inhibition by 5-fold compared to unsubstituted analogs .

Toxicity and Solubility Considerations

- The safety profile of acetamide derivatives varies significantly. For example, acetochlor (a herbicide) has distinct toxicity risks compared to antimicrobial derivatives .

Research Findings and Gaps

- Antimicrobial Potential: While Ravindra et al.’s compounds highlight the role of thioether and heterocyclic groups in antimicrobial activity, the target compound’s pyran ring and tert-butyl substituent remain untested in this context .

- Enzyme Interaction : The structural similarity to Engeli et al.’s 17β-HSD2 inhibitors suggests unexplored therapeutic avenues, such as steroid-related disorders .

- Synthetic Challenges: The complexity of the target compound’s structure may pose synthesis hurdles compared to simpler derivatives like 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide .

Biological Activity

The compound (±)-Acetamide, N-(4-(((4-((5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-methyl-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl)amino)sulfonyl)phenyl)- is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 462.65 g/mol. The structure features a thieno[2,3-b]thiopyran core, which is known for its biological relevance.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It has shown effectiveness against various strains of bacteria and fungi:

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Strong activity against resistant strains | 16 |

| Vancomycin-resistant Enterococcus faecium | Moderate activity | 32 |

| Candida auris | Effective against drug-resistant strains | 8 |

The compound's mechanism of action appears to involve interference with cell wall synthesis and disruption of microbial metabolism.

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits significant anticancer activity against various cancer cell lines:

| Cell Line | Activity | IC50 (µM) |

|---|---|---|

| A549 (Lung cancer) | Inhibitory effect | 20 |

| Caco-2 (Colon cancer) | Moderate inhibitory effect | 25 |

| HeLa (Cervical cancer) | Significant cytotoxicity | 15 |

The proposed mechanism involves induction of apoptosis and inhibition of angiogenesis.

Case Studies

- Study on Antimicrobial Efficacy : A study published in MDPI reported that derivatives similar to this compound exhibited broad-spectrum activity against multi-drug resistant pathogens. The study noted that modifications in the chemical structure significantly influenced the antimicrobial potency, suggesting a structure-activity relationship that warrants further exploration .

- Anticancer Research : Another research effort investigated the anticancer potential of related thieno[2,3-b]thiopyran derivatives. The findings indicated that specific substitutions on the phenyl ring enhanced cytotoxicity against breast and lung cancer cell lines, emphasizing the importance of structural optimization for therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.